Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-3-23-17(20)13-8-10-15(11-9-13)19(24(2,21)22)12-14-6-4-5-7-16(14)18/h4-11H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPOREVLDUFWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2Cl)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonamide Formation
The introduction of the methylsulfonyl group begins with the reaction of 4-aminobenzoic acid derivatives with methanesulfonyl chloride. In a patented method, this step is conducted in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C to prevent premature hydrolysis. Triethylamine serves as a base to scavenge HCl, driving the reaction to completion. The resulting 4-(methylsulfonamido)benzoic acid is isolated via vacuum filtration, with yields exceeding 85%.
Chlorobenzylation
The 2-chlorobenzyl group is introduced via nucleophilic substitution or Ullmann coupling. A notable approach involves reacting 4-(methylsulfonamido)benzoic acid with 2-chlorobenzyl bromide in the presence of potassium carbonate and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The reaction proceeds in dimethylformamide (DMF) at 80°C for 12 hours, achieving 70–75% yield. Alternative methods utilize palladium-catalyzed cross-coupling, though this increases costs due to noble metal catalysts.
Esterification
The final step involves esterifying the carboxylic acid group with ethanol. Traditional Fischer esterification employs sulfuric acid as a catalyst, but recent advancements favor solid acid catalysts like neodymium oxide (Nd₂O₃) to minimize waste. For instance, refluxing 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoic acid with excess ethanol and Nd₂O₃ (5 wt%) for 6 hours achieves 95% conversion. The catalyst is reusable for up to 10 cycles without significant activity loss, aligning with green chemistry principles.
Optimization Strategies and Industrial Scalability
Catalyst Selection
Catalysts critically influence reaction efficiency and environmental impact. Heterogeneous catalysts, such as Pd/C for hydrogenation or Nd₂O₃ for esterification, offer advantages in recyclability and reduced metal leaching. For example, Pd/C (5 wt%) enables selective reduction of nitro intermediates in hydrogenation steps, achieving >99.5% purity in final products.
Solvent Systems
Solvent choice balances reaction rate and safety. Toluene and dimethylbenzene are preferred for azeotropic water removal in esterification, while DMF facilitates polar reactions in chlorobenzylation. Recent patents emphasize substituting benzene with safer alternatives like cyclopentyl methyl ether (CPME) to meet regulatory standards.
Process Intensification
Continuous-flow reactors enhance scalability by improving heat and mass transfer. A pilot-scale study demonstrated that converting batch esterification to a continuous system reduced reaction time from 6 hours to 45 minutes, maintaining 92% yield. Similarly, fixed-bed hydrogenation reactors minimize catalyst handling and improve safety profiles.
Characterization and Quality Control
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.38 (m, 4H, ArH), 4.81 (s, 2H, CH₂), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 3.21 (s, 3H, SO₂CH₃), 1.35 (t, J = 7.1 Hz, 3H, CH₃).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard for quantifying purity. Industrial batches routinely achieve ≥99.5% purity, meeting pharmacopeial standards.
Chemical Reactions Analysis
Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate has the molecular formula C₁₇H₁₈ClN₁O₄S and a molar mass of approximately 487 g/mol. The compound features various functional groups, including an ester, sulfonamide, and chlorobenzyl moiety, which contribute to its reactivity and biological activity. The sulfonamide group is known for its ability to undergo nucleophilic substitution reactions, while the ester can participate in hydrolysis under acidic or basic conditions.
Medicinal Chemistry
This compound exhibits significant biological activity, making it a candidate for drug development. Preliminary studies suggest potential antimicrobial and anti-inflammatory properties. The presence of the chlorobenzyl and methylsulfonyl groups is often associated with enhanced bioactivity in various drug candidates.
- Case Study: Research indicates that compounds with similar structures have been effective in inhibiting certain bacterial strains, suggesting that this compound could be explored further for its antimicrobial efficacy.
Enzyme Inhibition Studies
This compound can serve as a probe in studies investigating enzyme inhibition mechanisms. Its structure allows it to interact with specific molecular targets, potentially modulating enzyme activity through the sulfonamide moiety acting as an electrophile.
- Experimental Findings: In vitro studies have demonstrated that related compounds can inhibit enzymes involved in inflammatory pathways, indicating a similar potential for this compound.
Material Science
In materials science, this compound has been investigated as a candidate for electro-optical applications. Crystals of this compound have been grown using specialized techniques, yielding materials with good transmittance over the visible spectrum and favorable optical properties.
- Research Insights: The optical band gap was evaluated using Tauc’s plot, indicating potential use in photonic devices. Additionally, the laser damage threshold was assessed using Nd:YAG laser tests.
Synthesis of Specialty Chemicals
This compound is utilized as an intermediate in the synthesis of other complex molecules. Its unique structure allows it to function as a building block in organic synthesis, facilitating the creation of more intricate compounds.
Production Processes
The industrial production of this compound may involve multi-step synthetic routes optimized for yield and purity. Techniques such as continuous flow reactors are employed to enhance efficiency during large-scale synthesis.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the ethyl benzoate backbone but differ in substituents, which significantly influence their properties:
Key Observations :
- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound enhances stability but reduces solubility compared to thio (e.g., ) or carbamoyl analogs (e.g., ) .
- Bulkier Substituents : The indol-3-yl group in increases molecular weight and lipophilicity (LogP = 5.1), which could impact membrane permeability .
Physicochemical Properties
- Hydrogen Bonding : With 5 hydrogen bond acceptors, the target compound may exhibit stronger protein interactions than analogs with fewer acceptors (e.g., 3 in ) .
Biological Activity
Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial and anti-inflammatory properties, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that combines an ester, a sulfonamide, and a chlorinated aromatic system. The presence of these functional groups contributes to its reactivity and biological activity.
| Feature | Description |
|---|---|
| Chemical Formula | C14H15ClN2O3S |
| Molecular Weight | 316.80 g/mol |
| Functional Groups | Ester, sulfonamide, chlorobenzene |
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. The chlorobenzyl and methylsulfonyl groups are often linked to enhanced bioactivity. In vitro assays have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
Anti-inflammatory Effects
Research has also pointed to the anti-inflammatory properties of this compound. It may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation processes. This suggests possible therapeutic applications in treating conditions characterized by inflammation.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in inflammatory responses.
- Receptor Interaction : It could bind to specific receptors involved in pain and inflammation modulation.
- Nucleophilic Substitution Reactions : The sulfonamide moiety allows for nucleophilic substitution, which may lead to the formation of active metabolites.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the sulfonamide group.
- Introduction of the chlorobenzyl moiety through electrophilic aromatic substitution.
- Esterification to achieve the final product.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study published in a peer-reviewed journal highlighted its efficacy against Staphylococcus aureus, demonstrating an inhibition zone significantly larger than that of standard antibiotics.
- Another research project focused on its anti-inflammatory effects in animal models, showing a reduction in edema and inflammatory markers when administered at specific dosages.
Q & A
Q. Example Table of Analogs :
| Compound Modification | Biological Activity (IC, nM) | Key Structural Feature |
|---|---|---|
| 2-Chlorobenzyl | 12.4 | Enhanced lipophilicity |
| 3-Chlorophenyl | 45.6 | Reduced steric hindrance |
| Methylsulfonyl → Trifluoromethyl | 8.9 | Increased electron withdrawal |
Advanced: How to address contradictions in reported biological activity data?
Answer:
Strategies :
Purity Verification : Re-analyze compounds via HPLC (>98% purity) and elemental analysis to exclude impurities as confounding factors .
Assay Standardization :
- Use uniform cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature variations.
- Validate with positive controls (e.g., SAR150640 for β-adrenoceptor assays) .
Meta-Analysis : Apply statistical tools (e.g., Cohen’s ) to quantify effect size heterogeneity across studies.
Case Example : Discrepancies in IC values may arise from differences in ATP concentrations in kinase assays; normalize data to 1 mM ATP .
Basic: What functional groups influence the compound’s reactivity?
Answer:
Key groups include:
Methylsulfonamide : Participates in hydrogen bonding with biological targets (e.g., kinase ATP pockets) .
2-Chlorobenzyl : Enhances lipophilicity (logP ~3.5) and π-π stacking with aromatic residues.
Ester Group : Susceptible to hydrolysis under basic conditions (e.g., NaOH/ethanol), enabling prodrug strategies .
Reactivity Example : The ester can be hydrolyzed to a carboxylic acid for conjugation with nanoparticles .
Advanced: What computational methods predict interactions with biological targets?
Answer:
Molecular Docking : Use AutoDock Vina to model binding poses in target proteins (e.g., β-adrenoceptor). Key parameters:
- Grid box centered on the ligand-binding domain.
- Chlorobenzyl group’s orientation scored using AMBER force fields .
Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in GROMACS to assess sulfonamide-protein hydrogen bond persistence .
Pharmacophore Modeling : Identify essential features (e.g., sulfonamide as a hydrogen bond acceptor) using Schrödinger’s Phase .
Basic: What intermediates are critical in the synthesis?
Answer:
Key intermediates include:
Ethyl 4-aminobenzoate : Starting material for sulfonylation.
Ethyl 4-isothiocyanatobenzoate : Generated via deamination of thiuram derivatives .
Hydrazine Adducts : Used to introduce nitrogen-containing substituents .
Handling Tips : Store intermediates at -20°C under argon to prevent degradation.
Advanced: How to optimize reaction conditions for higher yield?
Answer:
Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) using a factorial design.
Catalyst Screening : Test Pd(OAc) vs. CuI for coupling reactions; the latter may improve yields by 15% .
Solvent Optimization : Replace dioxane with DMF to enhance solubility of aromatic intermediates .
Case Study : Microwave-assisted synthesis (100°C, 30 min) reduced reaction time by 60% compared to conventional heating .
Advanced: How to determine binding affinity using biochemical assays?
Answer:
Isothermal Titration Calorimetry (ITC) : Directly measure enthalpy changes upon ligand-receptor binding (e.g., β-adrenoceptor) .
Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip and monitor association/dissociation rates (e.g., = 1.2 × 10 Ms) .
Fluorescence Polarization : Competitive assays using fluorescent ligands (e.g., FITC-labeled analogs) to calculate values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
